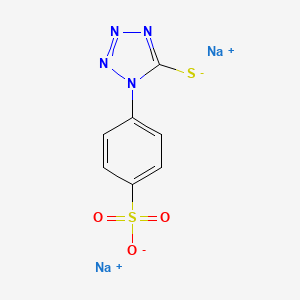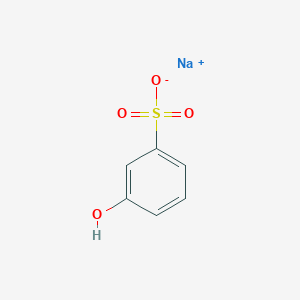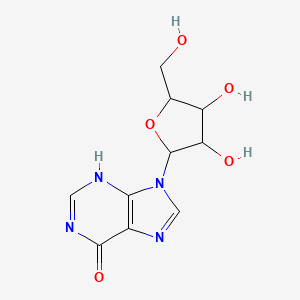
CID 804
Übersicht
Beschreibung
CID 804 is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dissecting Biological Processes and Signal Transductions:
- CID has been utilized to study various biological processes with high precision and spatiotemporal resolution. It's especially valuable in dissecting signal transduction pathways and understanding the dynamics of membrane and protein trafficking (Voss et al., 2015).
Control of Protein Function and Localization in Cells:
- The development of chemical dimerizers that can be rapidly activated and deactivated allows for precise control over protein-protein interactions and protein localization in living cells. This is crucial for studying cell signaling networks and other cellular events that are often reversible (Aonbangkhen et al., 2018).
Gene Regulation and Genome Editing:
- CID has been incorporated into Proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing. This includes creating gradient levels of gene expression and multiplexing biological signals with different logic gating operations, which can be used for transient genome manipulation and inducible gene activation in vivo (Ma et al., 2023).
Understanding Lipid Signaling and GTPase Activity:
- CID techniques have provided insights into the "signaling paradox," particularly concerning lipid second messengers and small GTPases. This involves understanding how a small pool of signaling molecules can generate a broad range of responses. Advances in CID have improved specificity and allowed simultaneous orthogonal manipulation of multiple systems in one cell (DeRose et al., 2013).
Protein Complex Studies and Mass Spectrometry:
- CID has been utilized in tandem mass spectrometry to dissect noncovalent protein complexes into smaller substructures. This is vital for quaternary structure analysis, as demonstrated in studies with large noncovalent protein complexes, where it offers insights distinct from other dissociation methods (Zhou et al., 2013).
Pharmacological and Therapeutic Applications:
- CID systems have potential medical applications in therapies where controlled dimerization of proteins is necessary. New synthetic compounds have been developed as CIDs, showcasing their utility in intracellular signaling events mediated by protein-protein interactions and protein localization (Keenan et al., 1998).
Improving Compound Differentiation in Spectrometry:
- CID has been demonstrated in a field asymmetric time of flight ion mobility spectrometer, offering substance-specific fragmentation behavior. This aids in generating additional orthogonal information about certain analytes via their fragmentation pattern, which is crucial for compound identification and structural interpretation (Bohnhorst et al., 2019).
Eigenschaften
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide](/img/structure/B7775981.png)
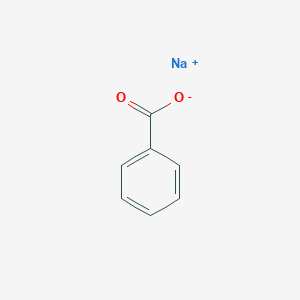
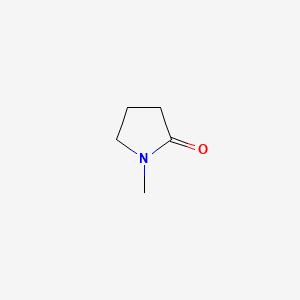
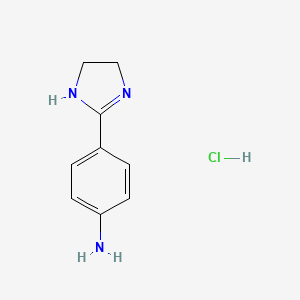
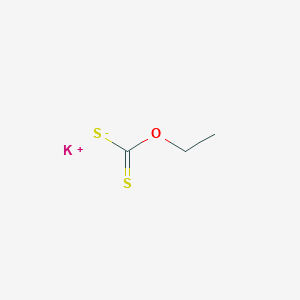
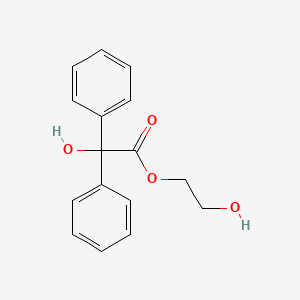
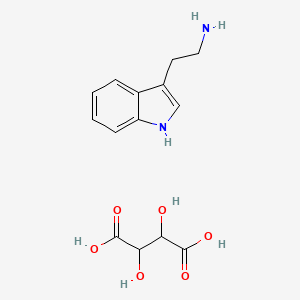

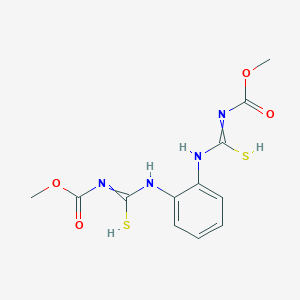
![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
